molecular formula C4H10ClNO B1225366 Ethyl acetimidate hydrochloride CAS No. 2208-07-3

Ethyl acetimidate hydrochloride

Cat. No. B1225366
CAS RN: 2208-07-3
M. Wt: 123.58 g/mol
InChI Key: WGMHMVLZFAJNOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl acetimidate hydrochloride is synthesized from acetonitrile and ethanol in the presence of acetyl chloride. This synthesis involves the preparation of ethyl acetohydroximate (EAH) and its derivatives, demonstrating the compound's versatility in organic synthesis. The process allows for the production of EAH without the direct use of hydrogen chloride gas, yielding significant amounts of the product without the need for chromatography. This method can be extended to synthesize EAH derivatives from various alcohols and nitriles under similar conditions, showcasing the compound's adaptability in synthesis procedures (Hyodo, Miki, & Yauchi, 2022).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been characterized through spectroscopic studies. For instance, the infrared spectra of methyl acetimidate and its hydrochloride have been reported, with frequency assignments made in terms of the established imidate structure. The spectrum of the hydrochloride is interpreted in terms of protonation at the nitrogen atom, providing insight into the molecular structure and electronic configuration of these compounds (Prichard & Orville-Thomas, 1967).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the formation of N1‐(2,4‐Dichloro­anilino)acetamidine through the reaction with 2,4-dichloro­phenyl­hydrazine. This reaction highlights the compound's reactivity and its ability to form complex structures through intermolecular interactions, such as hydrogen bonding, resulting in one-dimensional supramolecular chain structures (Heng, Wu, Wu, & Zhu, 2006).

Physical Properties Analysis

The synthesis and application of related compounds, such as acetimidoyl ethyl ether hydrochloride, provide insights into the physical properties of this compound. These studies summarize the preparations of various compounds from acetimidoyl ethyl ether hydrochloride, shedding light on the physical properties and the stability of these compounds under different conditions (Zhou, 2005).

Chemical Properties Analysis

The chemical properties of this compound are illustrated through its reactivity in crosslinking and modification reactions. For example, monofunctional imidoesters like ethyl acetimidate can induce crosslinking of subunits of proteins, demonstrating the compound's potential in biochemistry and molecular biology. The reaction mechanism and the resulting modifications provide valuable information on the chemical properties of this compound and its utility in scientific research (Sweadner, 1977).

Scientific Research Applications

  • Membrane Protein Modification Ethyl acetimidate hydrochloride has been used to modify amino groups in proteins on both the outer and inner surfaces of the human erythrocyte membrane. This modification allows for a better understanding of membrane structure without causing significant structural rearrangements. Notably, this technique helps in identifying the distribution of reactive amino groups across the membrane (Whiteley & Berg, 1974).

  • Synthesis of Derivatives and Compounds this compound plays a critical role in the synthesis of various chemical compounds. For instance, it is utilized in the efficient synthesis of ethyl acetohydroximate (EAH) and its derivatives from acetonitrile and ethanol. These derivatives have potential applications in various chemical reactions, such as the Beckmann rearrangement (Hyodo, Miki, & Yauchi, 2022).

  • Chemical Structure and Spectroscopy Research into the chemical structure of this compound has provided insights into its molecular characteristics. For example, studies have investigated the infrared spectra and structure of methyl acetimidate and its hydrochloride, enhancing the understanding of its imidate structure and properties (Prichard & Orville-Thomas, 1967).

  • Protein and Peptide Modification this compound has been used to modify lysyl residues of proteins such as thrombin, affecting their enzymatic activity. This has implications for understanding the structural and functional aspects of proteins in biological systems (Kang, 1977).

  • Role in Chemical Reactions In various chemical reactions, this compound acts as a key reagent. For example, it has been involved in a novel Beckmann fission reaction of 2-aminocyclohexanone oxime, demonstrating its versatility in organic synthesis (Sato, Imamura, & Kitano, 1984).

  • Therapeutic Research Although not directly related to drug use or dosage, this compound has been explored in the context of therapeutic applications, such as its involvement in the synthesis of certain therapeutic compounds and its potential effects on biological molecules (Zhu, 2010).

Safety and Hazards

Ethyl acetimidate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Unfortunately, I could not find specific information on future directions for Ethyl acetimidate hydrochloride .

Relevant Papers this compound has been mentioned in various papers and documents for its use in the preparation of amidinated carbonic anhydrase and in the synthesis of methyl 2-methyl-2-thiazoline-4-carboxylate hydrochloride .

Mechanism of Action

Ethyl acetimidate hydrochloride is a chemical compound with the linear formula CH3C(=NH)OC2H5 · HCl . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound has been used in the preparation of amidinated carbonic anhydrase via chemical modification of human erythrocyte carbonic anhydrase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. It is crucial for processes such as respiration and transport of carbon dioxide in the blood.

Mode of Action

It is known to interact with carbonic anhydrase in human erythrocytes, leading to the formation of an amidinated form of the enzyme . This suggests that the compound may act by modifying the enzyme, potentially altering its activity.

properties

IUPAC Name

ethyl ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMHMVLZFAJNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883809
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2208-07-3
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethyl acetimidate hydrochloride
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Record name Ethyl acetimidate hydrochloride
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Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
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Record name 1-ethoxyethylideneammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl acetimidate hydrochloride modify proteins and what are the consequences?

A1: this compound reacts with the lysine residues of proteins, a process called amidination. [] This modification can significantly impact protein function. For instance, amidination of thrombin with this compound resulted in a substantial decrease in its catalytic activity, highlighting the importance of lysine residues in the enzyme's active site. [] This finding suggests that this compound can be utilized as a tool to probe the role of lysine residues in protein structure and function.

Q2: What is the mechanism behind the formation of 5-(4,5,6,7-tetrahydrobenzimidazol-2-yl)valeronitrile using this compound?

A2: Reacting 2-aminocyclohexanone oxime with this compound in acetic acid yields 5-(4,5,6,7-tetrahydrobenzimidazol-2-yl)valeronitrile. [, ] Interestingly, this reaction proceeds differently than with free ethyl acetimidate, suggesting a unique role of the hydrochloride salt. [] The proposed mechanism involves a novel Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime, highlighting the potential of this compound in synthesizing complex heterocyclic compounds.

Q3: Can you provide details about the synthesis of Ethyl acetohydroximate from this compound?

A3: this compound serves as a precursor for efficiently synthesizing Ethyl acetohydroximate. [] The reaction involves treating this compound, prepared from acetonitrile and ethanol in the presence of acetyl chloride, with hydroxylamine and potassium carbonate. [] This method allows for a scalable synthesis of Ethyl acetohydroximate and its derivatives, eliminating the need for chromatographic purification and highlighting its versatility as a synthetic building block.

Q4: Are there any studies investigating the crystal structure of compounds derived from this compound?

A4: Yes, the crystal structure of diabis(N1-acetylacetamidrazone)cobalt(II) dichloride, a complex synthesized using a ligand derived from this compound, has been studied. [] The study revealed that the cobalt atom coordinates with two N and two O atoms from two ligand molecules, forming an octahedral geometry. [] This research provides insights into the coordination chemistry of ligands derived from this compound and their potential in developing metal complexes with interesting properties.

Q5: What analytical techniques are typically used to characterize this compound and related compounds?

A5: Several analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to elucidate the structure and identify functional groups. [, ] Additionally, X-ray crystallography is used to determine the three-dimensional structure of crystalline derivatives. [, ] These analytical methods provide valuable information about the chemical composition, structure, and properties of these compounds, essential for understanding their reactivity and applications.

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